Dihydrotestosterone

Description

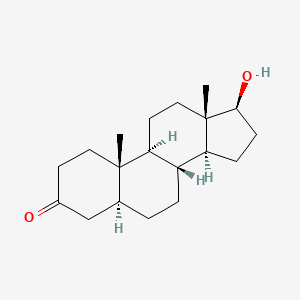

Structure

3D Structure

Properties

IUPAC Name |

(5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-17,21H,3-11H2,1-2H3/t12-,14-,15-,16-,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKAWKQGWWIWPM-ABEVXSGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O2 | |

| Record name | dihydrotestosterone | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dihydrotestosterone | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022364 | |

| Record name | 5alpha-Dihydrotestosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dihydrotestosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002961 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

525 mg/mL at 25 °C | |

| Record name | Stanolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02901 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dihydrotestosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002961 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

521-18-6 | |

| Record name | Dihydrotestosterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=521-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrotestosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stanolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02901 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | STANOLONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10972 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5alpha-Dihydrotestosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Androstanolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.554 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANDROSTANOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08J2K08A3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dihydrotestosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002961 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

181 °C | |

| Record name | Stanolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02901 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dihydrotestosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002961 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Road Less Traveled: An In-depth Technical Guide to Alternative Dihydrotestosterone Synthesis Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrotestosterone (DHT), the most potent natural androgen, is a critical signaling molecule in various physiological and pathophysiological processes. While the canonical synthesis of DHT from testosterone via 5α-reductase is well-established, alternative pathways are gaining increasing recognition for their significant roles, particularly in developmental biology and castration-resistant prostate cancer (CRPC). This technical guide provides a comprehensive overview of these alternative synthesis routes, including the "backdoor" and "5α-dione" pathways. It offers detailed insights into the enzymatic, microbial, and chemical synthesis methodologies, supported by quantitative data and explicit experimental protocols. Visualizations of key pathways and workflows are provided to facilitate a deeper understanding of these complex biochemical processes.

Introduction

This compound (DHT) is a key androgenic hormone responsible for the development of male primary and secondary sexual characteristics.[1] Its synthesis is a crucial step in androgen action, and dysregulation of its production is implicated in various pathologies, including benign prostatic hyperplasia, androgenic alopecia, and the progression of prostate cancer.[2] The classical, or canonical, pathway involves the irreversible conversion of testosterone to DHT by the action of steroid 5α-reductase enzymes (SRD5A1, SRD5A2, and SRD5A3).[1]

However, the persistence of significant DHT levels in physiological and disease states where testosterone levels are low has led to the elucidation of alternative synthesis pathways. These non-canonical routes, which can bypass testosterone as an intermediate, are of profound interest to researchers and drug development professionals seeking to understand and therapeutically target androgen synthesis in specific contexts. This guide will delve into the intricacies of these alternative pathways, providing the necessary technical details for their study and potential manipulation.

Alternative Synthesis Pathways

The "Backdoor" Pathway

The "backdoor" pathway represents a significant alternative route to DHT synthesis that circumvents testosterone.[3] This pathway is particularly active during fetal development and can be reactivated in certain pathological conditions like congenital adrenal hyperplasia and CRPC.[4] It can initiate from either progesterone or 17α-hydroxyprogesterone.

From Progesterone:

Progesterone → 5α-dihydroprogesterone → Allopregnanolone → Androsterone → 5α-androstane-3α,17β-diol → DHT[1][3]

From 17α-hydroxyprogesterone:

17α-hydroxyprogesterone → 17α-hydroxy-5α-dihydroprogesterone → 5α-pregnane-3α,17α-diol-20-one → Androsterone → 5α-androstane-3α,17β-diol → DHT[1]

The "5α-dione" Pathway in Castration-Resistant Prostate Cancer (CRPC)

In the context of CRPC, where circulating testosterone levels are suppressed, intratumoral DHT synthesis is crucial for driving tumor growth. A dominant alternative pathway in this setting involves the conversion of androstenedione (AD) to 5α-androstanedione (5α-dione), which is then converted to DHT.[5] This pathway also bypasses testosterone.

Androstenedione (AD) → 5α-androstanedione (5α-dione) → DHT[5]

Data Presentation: Quantitative Analysis of Steroid Intermediates

The accurate quantification of steroid hormones and their metabolites is essential for studying these alternative pathways. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity.[6][7] The following tables summarize key quantitative parameters for the analysis of backdoor pathway intermediates.

Table 1: LC-MS/MS Parameters for Quantification of Backdoor Pathway Steroids [7]

| Steroid | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Progesterone | 315.2 | 97.1 | 25 |

| 17α-hydroxyprogesterone | 331.2 | 97.1 | 27 |

| 5α-dihydroprogesterone | 317.2 | 121.1 | 23 |

| Allopregnanolone | 319.3 | 257.2 | 15 |

| Androsterone | 291.2 | 255.2 | 17 |

| 5α-androstane-3α,17β-diol | 293.3 | 257.2 | 15 |

| This compound (DHT) | 291.2 | 255.2 | 17 |

Table 2: Performance of a UPLC-MS/MS Method for Backdoor Pathway Steroids [7]

| Steroid | LLOQ (nmol/L) | Linearity (R²) | Intra-day CV (%) | Inter-day CV (%) | Recovery (%) |

| 17α-hydroxyprogesterone | 0.0538 | ≥ 0.996 | < 8 | < 8 | 85.8 - 110.5 |

| 5α-dihydroprogesterone | 0.0138 | ≥ 0.996 | < 8 | < 8 | 85.8 - 110.5 |

| Allopregnanolone | 0.0276 | ≥ 0.996 | < 8 | < 8 | 85.8 - 110.5 |

| Androsterone | 0.0345 | ≥ 0.996 | < 8 | < 8 | 85.8 - 110.5 |

| 5α-androstane-3α,17β-diol | 0.0341 | ≥ 0.996 | < 8 | < 8 | 85.8 - 110.5 |

| This compound (DHT) | 0.0172 | ≥ 0.996 | < 8 | < 8 | 85.8 - 110.5 |

Experimental Protocols

Enzymatic Synthesis of DHT from Progesterone (In Vitro Reconstruction)

This protocol describes a conceptual workflow for the in vitro synthesis of DHT from progesterone using recombinant enzymes. The successful execution requires the cloning, expression, and purification of the necessary steroidogenic enzymes.

4.1.1. Cloning and Expression of Steroidogenic Enzymes

-

Objective: To produce active recombinant human enzymes (SRD5A1, AKR1C2, etc.) for in vitro synthesis.

-

Protocol:

-

Obtain cDNA clones for the required human enzymes (e.g., from commercial sources or via RT-PCR from relevant tissues).

-

Subclone the cDNAs into a suitable expression vector (e.g., pCMV for mammalian cells or pET for E. coli).[8]

-

Transfect or transform the expression constructs into a suitable host system (e.g., COS cells for mammalian expression or BL21(DE3) E. coli for bacterial expression).[2][8]

-

Induce protein expression according to the specific vector/host system requirements.

-

Lyse the cells and purify the recombinant enzymes using appropriate chromatography techniques (e.g., affinity chromatography, ion exchange, size exclusion).

-

4.1.2. In Vitro Enzymatic Reaction

-

Objective: To convert progesterone to DHT in a stepwise or multi-enzyme reaction.

-

Materials:

-

Purified recombinant enzymes (SRD5A1, 3α-HSD, 17β-HSD, etc.)

-

Progesterone (substrate)

-

NADPH (cofactor for 5α-reductase)

-

NADH/NADP+ (cofactors for HSDs)

-

Reaction buffer (e.g., phosphate buffer, pH 6.5-7.4)

-

-

Protocol:

-

Set up a reaction mixture containing the reaction buffer, progesterone, and NADPH.

-

Initiate the first reaction by adding a purified SRD5A1 enzyme. Incubate at 37°C for a predetermined time (e.g., 1-2 hours).

-

Monitor the conversion of progesterone to 5α-dihydroprogesterone by LC-MS/MS.

-

For subsequent steps, either purify the intermediate or perform a one-pot reaction by adding the next enzyme and required cofactors.

-

Repeat the incubation and monitoring steps for each enzymatic conversion until DHT is synthesized.

-

4.1.3. Purification of DHT

-

Objective: To isolate and purify the synthesized DHT.

-

Protocol:

-

Stop the enzymatic reaction (e.g., by adding a strong acid or organic solvent).

-

Extract the steroids from the reaction mixture using an organic solvent such as diethyl ether or ethyl acetate.[9]

-

Dry the organic extract under a stream of nitrogen.

-

Resuspend the dried extract in a suitable solvent.

-

Purify DHT using solid-phase extraction (SPE) with a C18 cartridge or by high-performance liquid chromatography (HPLC).[10]

-

Chemical Synthesis of DHT from 3β-hydroxy-5α-androstan-17-one

This protocol provides a high-yield chemical synthesis of DHT from a commercially available starting material, avoiding the use of hazardous reagents like Jones reagent.[11]

-

Objective: To chemically synthesize DHT with high purity and yield.

-

Multi-step Protocol:

-

Acetylation of the 3β-hydroxyl group: React 3β-hydroxy-5α-androstan-17-one with acetic anhydride in pyridine.

-

Reduction of the 17-keto group: Reduce the 17-keto group of 3β-acetoxy-5α-androstan-17-one to a 17β-hydroxyl group using sodium borohydride in methanol.[11]

-

Protection of the 17β-hydroxyl group: Protect the 17β-hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether using TBDMS-Cl and imidazole in DMF.[11]

-

Deprotection of the 3β-acetyl group: Selectively remove the 3β-acetyl group using potassium carbonate in methanol.

-

Oxidation of the 3β-hydroxyl group: Oxidize the 3β-hydroxyl group to a 3-keto group using tetrapropylammonium perruthenate (TPAP) and N-methylmorpholine N-oxide (NMO) in methylene chloride.[11]

-

Deprotection of the 17β-TBDMS ether: Remove the TBDMS protecting group using ethanolic HCl to yield DHT.[11]

-

Purification: Purify the final product by recrystallization or column chromatography.

-

Microbial Biotransformation

Microorganisms can be utilized to perform specific steroid transformations, offering a green chemistry approach to DHT synthesis.

-

Objective: To utilize microbial enzymes for the conversion of steroid precursors to DHT.

-

Conceptual Protocol:

-

Select a microbial strain known to possess the desired enzymatic activities (e.g., 5α-reductase, hydroxysteroid dehydrogenases). Strains of Fusarium and other fungi have been shown to metabolize steroids.[12]

-

Culture the selected microorganism in a suitable growth medium.

-

Introduce the steroid precursor (e.g., progesterone or androstenedione) to the microbial culture.

-

Incubate the culture under controlled conditions (temperature, pH, aeration) for a specific period to allow for biotransformation.

-

Extract the steroids from the culture broth and mycelia.

-

Analyze the product profile and quantify the yield of DHT using LC-MS/MS.

-

Purify the desired product.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Alternative DHT synthesis pathways.

Caption: DHT signaling pathway.

Caption: General experimental workflow.

Conclusion

The existence of alternative DHT synthesis pathways has profound implications for our understanding of androgen biology and the development of novel therapeutic strategies. The "backdoor" and "5α-dione" pathways highlight the metabolic plasticity of steroidogenesis, particularly in the context of low testosterone environments such as in fetal development and castration-resistant prostate cancer. For researchers and drug development professionals, a thorough understanding of these pathways, coupled with robust experimental methodologies for their investigation, is paramount. This technical guide provides a foundational resource for exploring these alternative routes to DHT synthesis, offering both the theoretical framework and practical guidance necessary for advancing research in this critical area of endocrinology and oncology. The continued investigation of these pathways holds the promise of identifying new therapeutic targets and developing more effective treatments for a range of androgen-dependent conditions.

References

- 1. scienceopen.com [scienceopen.com]

- 2. Structural and biochemical properties of cloned and expressed human and rat steroid 5 alpha-reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Androgen backdoor pathway - Wikipedia [en.wikipedia.org]

- 4. The “backdoor pathway” of androgen synthesis in human male sexual development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The 5α-androstanedione pathway to this compound in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. An UPLC-MS/MS method for the simultaneous quantification of 6 steroids from the androgen "backdoor pathway" in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. arborassays.com [arborassays.com]

- 10. silicycle.com [silicycle.com]

- 11. A New Simple and High-Yield Synthesis of 5α-Dihydrotestosterone (DHT), a Potent Androgen Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Metabolic Journey of Dihydrotestosterone: An In-Depth Guide to its In Vivo Fate and Clearance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrotestosterone (DHT), a potent androgen derived from testosterone, plays a crucial role in various physiological processes. Understanding its metabolic fate and clearance in vivo is paramount for researchers in endocrinology, drug development professionals targeting androgen-dependent pathways, and scientists investigating steroid hormone metabolism. This technical guide provides a comprehensive overview of the core pathways governing DHT's transformation and elimination from the body, supported by quantitative data from in vivo studies and detailed experimental methodologies.

Core Concepts in DHT Metabolism and Clearance

The in vivo disposition of DHT is a multi-step process involving enzymatic inactivation and subsequent conjugation for excretion. The primary goal of this metabolic cascade is to convert the potent, biologically active DHT into inactive, water-soluble metabolites that can be readily eliminated from the body. The liver is a central organ in this process, but significant metabolic activity also occurs in peripheral tissues such as the skin, adipose tissue, and the prostate itself.[1][2]

Key Metabolic Pathways

The metabolism of DHT primarily proceeds through reduction and subsequent conjugation. The key enzymatic players in the initial inactivation steps are 3α-hydroxysteroid dehydrogenase (3α-HSD) and 3β-hydroxysteroid dehydrogenase (3β-HSD).[1] These enzymes convert DHT into its less active metabolites, 5α-androstane-3α,17β-diol (3α-diol) and 5α-androstane-3β,17β-diol (3β-diol), respectively.[3][4]

Following these initial reductive steps, the metabolites undergo conjugation, most commonly glucuronidation, facilitated by uridine 5'-diphospho (UDP)-glucuronyltransferases (UGTs).[1] This process significantly increases the water solubility of the steroid metabolites, preparing them for urinary and biliary excretion.[1][5]

Quantitative Data on DHT Metabolic Fate and Clearance

In vivo studies, primarily in humans, have provided valuable quantitative data on the metabolic clearance rate (MCR) of DHT and its conversion to various metabolites. These studies often employ a constant infusion technique with radiolabeled steroids to trace their metabolic journey.

| Parameter | Subject Group | Value (Mean ± SD or Range) | Reference |

| Metabolic Clearance Rate (MCR) of DHT | Normal Men | 336 ± (239-448) L/day/m² | [3][4] |

| Normal Women | 153 ± (108-184) L/day/m² | [3][4] | |

| Hirsute Women | Intermediate between men and women | [3] | |

| Pregnant Women | 89 ± 30 L/day/m² | [6] | |

| Conversion of Plasma Testosterone to Plasma DHT | Normal Men | 2.8 ± 0.3% | [6] |

| Normal Women | 1.56 ± 0.5% | [6] | |

| Pregnant Women | 0.72 ± 0.15% | [6] | |

| Conversion of Plasma Androstenedione to Plasma DHT | Men and Hirsute Women | ~2% | [3][4] |

| Conversion of DHT to 3α-diol | Men | 0.151 (0.110-0.222) (Conversion Ratio) | [3][4] |

| Women | 0.044 (0.037-0.048) (Conversion Ratio) | [3][4] | |

| Conversion of DHT to 3β-diol | Men | 0.031 (0.022-0.042) (Conversion Ratio) | [3][4] |

| Women | 0.012 (0.010-0.013) (Conversion Ratio) | [3][4] | |

| Daily Production Rate of DHT | Men | 0.39 ± 0.1 mg/day | [6] |

| Women | 0.05 ± 0.028 mg/day | [6] |

Experimental Protocols for In Vivo DHT Metabolism Studies

The following outlines a generalized experimental protocol for determining the metabolic clearance rate and conversion ratios of DHT in vivo, based on the constant infusion method commonly cited in the literature.[3][4][7]

Objective: To quantify the metabolic clearance rate (MCR) of DHT and its conversion to its primary metabolites (e.g., 3α-diol, 3β-diol).

Materials:

-

Radiolabeled [³H]DHT and [¹⁴C]Testosterone (or other suitable tracers)

-

Saline solution for infusion

-

Syringe infusion pump

-

Catheters for intravenous infusion and blood sampling

-

Centrifuge for plasma separation

-

Scintillation counter for radioactivity measurement

-

Chromatography equipment (e.g., HPLC) for metabolite separation

Procedure:

-

Subject Preparation: Healthy volunteers or patient populations are recruited. After an overnight fast, catheters are inserted into veins in each arm, one for infusion and one for blood sampling.

-

Tracer Infusion: A priming dose of the radiolabeled steroid(s) is administered, followed by a constant intravenous infusion for a period of several hours (e.g., 6 hours) to achieve a steady-state concentration in the plasma.[7]

-

Blood Sampling: Blood samples are collected at regular intervals throughout the infusion period and for a period after the infusion is stopped to monitor the decay of the tracer.

-

Sample Processing: Blood samples are centrifuged to separate plasma.

-

Metabolite Extraction and Separation: Plasma samples are subjected to solvent extraction to isolate the steroids. The different steroids and their metabolites are then separated using chromatographic techniques.

-

Quantification: The amount of radioactivity in the fractions corresponding to DHT and its metabolites is measured using a scintillation counter.

-

Data Analysis:

-

Metabolic Clearance Rate (MCR): Calculated using the formula: MCR = Infusion Rate / Steady-State Plasma Concentration of the radiolabeled steroid.

-

Conversion Ratio (CR): Calculated as the ratio of the concentration of the radiolabeled metabolite to the concentration of the infused radiolabeled precursor steroid at steady state.

-

Conclusion

The in vivo metabolic fate and clearance of DHT are well-defined processes involving enzymatic reduction and subsequent conjugation, primarily in the liver and peripheral tissues. Quantitative studies have established key parameters such as metabolic clearance rates and conversion ratios, which differ between sexes and physiological states. The experimental protocols, particularly the constant infusion method with radiolabeled tracers, have been instrumental in elucidating these dynamics. A thorough understanding of these pathways and the methodologies used to study them is essential for the continued development of therapeutic strategies targeting androgen-dependent conditions.

References

- 1. This compound: Biochemistry, Physiology, and Clinical Implications of Elevated Blood Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. The metabolic clearance rate and origin of plasma this compound in man and its conversion to the 5-alpha-androstanediols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The metabolic clearance rate and origin of plasma this compound in man and its conversion to the 5α-androstanediols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intracrine androgen biosynthesis, metabolism and action revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolic clearance rate and blood production rate of testosterone and this compound in normal subjects, during pregnancy, and in hyperthyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolic clearance rate of dehydroepiandrosterone sulfate, its metabolism to testosterone, and its intrafollicular metabolism to dehydroepiandrosterone, androstenedione, testosterone, and this compound in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Dihydrotestosterone Receptor Binding: A Technical Guide to Kinetics and Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the binding kinetics and affinity of dihydrotestosterone (DHT) to the androgen receptor (AR). Understanding these fundamental interactions is critical for research in endocrinology, oncology, and the development of novel therapeutics targeting androgen signaling pathways. This document outlines the quantitative parameters of DHT-AR binding, details the experimental protocols for their determination, and visualizes the associated signaling cascades and experimental workflows.

Core Concepts in DHT-AR Binding Kinetics and Affinity

The interaction between DHT and the androgen receptor is a high-affinity binding event that initiates a cascade of cellular responses. The strength and dynamics of this interaction are quantified by several key kinetic and thermodynamic parameters:

-

Equilibrium Dissociation Constant (K_d_): This is a measure of the binding affinity between DHT and the AR at equilibrium. It is defined as the concentration of ligand (DHT) at which half of the receptor binding sites are occupied. A lower K_d_ value signifies a higher binding affinity. The K_d_ for DHT binding to the AR is typically in the nanomolar (nM) to sub-nanomolar range, indicating a very strong interaction.[1][2]

-

Association Rate Constant (k_a_ or k_on_): This constant describes the rate at which DHT binds to the AR. It is a measure of the number of binding events per unit of time at a given concentration of ligand and receptor.

-

Dissociation Rate Constant (k_d_ or k_off_): This constant represents the rate at which the DHT-AR complex dissociates. A slower dissociation rate (smaller k_d_) contributes to a higher overall affinity.

The equilibrium dissociation constant is related to the association and dissociation rate constants by the following equation:

K_d = k_d_ / k_a_

Quantitative Analysis of DHT-AR Binding

The following table summarizes experimentally determined kinetic and affinity constants for the interaction of this compound and other androgens with the androgen receptor. These values have been compiled from various studies employing different experimental methodologies.

| Ligand | Receptor Source | Method | K_d_ (nM) | k_a_ (M⁻¹h⁻¹) | t½ (dissociation) | Reference |

| [³H]this compound | Rat Testis, Epididymis, Prostate | Charcoal Adsorption Assay | 0.2 - 0.5 | ~6 x 10⁷ | ~40 hours | [3] |

| [³H]Testosterone | Rat Testis, Epididymis, Prostate | Charcoal Adsorption Assay | 0.2 - 0.5 | ~2 x 10⁸ | ~15 hours | [3] |

| This compound | Human Genital Skin Fibroblasts | Not Specified | 0.6 (in a case of partial androgen resistance) | Not Specified | Increased rate constant of dissociation | [1] |

| This compound | Hyperplastic Human Prostate | Exchange Assay with [³H]-R1881 | K_i_ = 6 | Not Specified | Not Specified | [2] |

| Methyltrienolone ([³H]-R1881) | Hyperplastic Human Prostate | Exchange Assay | 1.3 ± 0.8 | Not Specified | Not Specified | [2] |

| [³H]-DHT | Recombinant AR-LBD | Scintillation Proximity Assay | 31.6 ± 9.3 | Not Specified | Not Specified | [4] |

Note: K_i_ (inhibition constant) is a measure of the affinity of a competing ligand. In competitive binding assays, it is often used to approximate the K_d_.

Experimental Protocols for Characterizing DHT-AR Binding

Several robust experimental techniques are employed to measure the binding kinetics and affinity of DHT for the AR. The choice of method often depends on the specific research question, available instrumentation, and the nature of the receptor and ligand (e.g., purified protein vs. cell lysate, radiolabeled vs. fluorescent ligand).

Radioligand Binding Assays

Radioligand binding assays are a classic and highly sensitive method for quantifying receptor-ligand interactions. These assays typically involve incubating a source of the androgen receptor with a radiolabeled form of DHT (e.g., [³H]DHT) and then separating the bound from the unbound radioligand.

a) Charcoal Adsorption Assay

This method is suitable for soluble receptors, such as those found in tissue cytosols.

Protocol:

-

Receptor Preparation: Prepare a cytosol fraction from androgen-sensitive tissues (e.g., rat prostate) by homogenization and ultracentrifugation to remove cellular debris and nuclei.[3]

-

Incubation: Incubate the cytosol preparation with increasing concentrations of [³H]DHT at a low temperature (e.g., 0-4°C) to reach equilibrium. To determine non-specific binding, a parallel set of incubations is performed in the presence of a large excess of unlabeled DHT.

-

Separation: Add a charcoal-dextran slurry to the incubation mixture. The charcoal adsorbs the free, unbound [³H]DHT.

-

Quantification: Centrifuge the mixture to pellet the charcoal. The supernatant, containing the [³H]DHT bound to the receptor, is collected, and the radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding. The binding data is then often analyzed using Scatchard plots to determine the K_d_ and the maximum number of binding sites (B_max_).[5][6][7]

b) Scintillation Proximity Assay (SPA)

SPA is a homogeneous binding assay that does not require a physical separation step, making it amenable to high-throughput screening.[8][9]

Protocol:

-

Receptor Immobilization: A recombinant, tagged androgen receptor (e.g., His-tagged AR ligand-binding domain) is immobilized onto SPA beads that contain a scintillant.[8]

-

Incubation: The receptor-coated beads are incubated with [³H]DHT.

-

Signal Detection: When [³H]DHT binds to the immobilized receptor, the radioisotope is brought into close enough proximity to the scintillant in the bead to excite it, resulting in the emission of light. Unbound [³H]DHT in the solution is too far away to cause a signal.

-

Quantification: The light emission is measured in a scintillation counter.

-

Competitive Binding: To determine the affinity of unlabeled compounds, a competitive assay is performed where the compound is incubated with the receptor-beads and a fixed concentration of [³H]DHT. The decrease in signal is proportional to the affinity of the test compound.[8]

Fluorescence Polarization (FP) Assay

Fluorescence polarization is another homogeneous assay format that is well-suited for high-throughput screening of AR ligands.[10][11] It relies on the principle that a small, fluorescently labeled ligand tumbles rapidly in solution, leading to low fluorescence polarization. When bound to a larger protein like the AR, its tumbling is slowed, resulting in an increase in fluorescence polarization.[12]

Protocol:

-

Reagents: This assay typically uses a purified, recombinant AR ligand-binding domain (AR-LBD) and a fluorescently labeled androgen ligand (e.g., Fluormone™ AL Green).[10][11]

-

Assay Setup: In a microplate, the AR-LBD is incubated with the fluorescent ligand to form a complex with high fluorescence polarization.

-

Competition: Test compounds are then added to the wells. If a test compound binds to the AR, it will displace the fluorescent ligand.

-

Measurement: The displaced fluorescent ligand tumbles more rapidly, causing a decrease in the fluorescence polarization, which is measured by a plate reader equipped with polarization filters.

-

Data Analysis: The change in fluorescence polarization is used to determine the relative affinity of the test compounds for the AR. The IC₅₀ (the concentration of test compound that displaces 50% of the fluorescent ligand) can be calculated and used to determine the K_i_.[13]

This compound-Androgen Receptor Signaling Pathway

The binding of DHT to the androgen receptor initiates a series of events that ultimately lead to changes in gene expression and cellular function. The canonical signaling pathway is a genomic pathway, but non-genomic, rapid signaling events have also been described.[14]

Genomic Signaling Pathway

The classical, genomic pathway involves the regulation of gene transcription by the DHT-activated AR.[15][16]

-

Ligand Binding: In the absence of a ligand, the AR is located primarily in the cytoplasm in a complex with heat shock proteins (HSPs).[15] The binding of DHT to the ligand-binding domain of the AR induces a conformational change.

-

HSP Dissociation and Dimerization: This conformational change leads to the dissociation of the HSPs and the dimerization of the AR.[16]

-

Nuclear Translocation: The activated AR dimer then translocates into the nucleus.[16][17]

-

DNA Binding: In the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter or enhancer regions of target genes.[16][17]

-

Transcriptional Regulation: The AR then recruits co-activator or co-repressor proteins to the transcriptional machinery, leading to an increase or decrease in the transcription of target genes.[16] These genes are involved in various physiological processes, including cell proliferation, differentiation, and apoptosis.[17]

Non-Genomic Signaling Pathway

In addition to the classical genomic pathway, androgens can elicit rapid cellular responses that are too quick to be explained by changes in gene transcription.[14] These non-genomic actions are often mediated by a subpopulation of AR located at the cell membrane or in the cytoplasm.

DHT has been shown to acutely elevate intracellular calcium levels ([Ca²⁺]i) in prostate stromal cells through an AR-dependent mechanism that involves the activation of the Epidermal Growth Factor Receptor (EGFR) signaling cascade.[18] This pathway can involve the activation of G-proteins and downstream kinases such as Src and the mitogen-activated protein kinase (MAPK) cascade.[15][19]

Visualizations

Signaling Pathway Diagrams

Caption: Canonical Genomic Androgen Receptor Signaling Pathway.

Caption: Non-Genomic Androgen Receptor Signaling Pathway.

Experimental Workflow Diagrams

Caption: Workflow for Radioligand Binding Assay.

Caption: Workflow for Fluorescence Polarization Assay.

References

- 1. Reduced affinity of the androgen receptor for 5 alpha-dihydrotestosterone but not methyltrienolone in a form of partial androgen resistance. Studies on cultured genital skin fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physicochemical characterization of the androgen receptor from hyperplastic human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Binding properties of androgen receptors. Evidence for identical receptors in rat testis, epididymis, and prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Scatchard equation - Wikipedia [en.wikipedia.org]

- 6. Analysis of Receptor–Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. bmglabtech.com [bmglabtech.com]

- 13. Structural Based Screening of Antiandrogen Targeting Activation Function-2 Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. A novel androgen signalling pathway uses this compound, but not testosterone, to activate the EGF receptor signalling cascade in prostate stromal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. abeomics.com [abeomics.com]

The Silent Partner: Unraveling the Non-Genomic Actions of Dihydrotestosterone on Cellular Signaling

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Dihydrotestosterone (DHT), the potent metabolite of testosterone, has long been recognized for its profound effects on cellular function, primarily through the classical genomic pathway involving the nuclear androgen receptor (AR) and subsequent gene transcription. However, a growing body of evidence has illuminated a parallel and rapid mode of DHT action that bypasses the nucleus entirely. These "non-genomic" effects are initiated at the cell membrane or within the cytoplasm, triggering a cascade of signaling events that occur within seconds to minutes—a timeframe far too swift to be attributed to changes in gene expression.[1][2][3] This technical guide provides an in-depth exploration of the non-genomic actions of DHT, offering researchers, scientists, and drug development professionals a comprehensive overview of the core signaling pathways, detailed experimental protocols for their investigation, and a quantitative summary of the key findings in this burgeoning field.

Core Signaling Pathways Activated by Non-Genomic DHT Action

The non-genomic effects of DHT are pleiotropic, impacting a diverse array of cellular processes from proliferation and survival to migration and metabolism. These rapid responses are primarily mediated through the activation of intracellular kinase cascades and the modulation of ion flux. The central signaling pathways implicated in non-genomic DHT action include the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, the Phosphoinositide 3-Kinase (PI3K)/Akt pathway, and calcium (Ca2+) signaling.[4][5][6][7]

The MAPK/ERK Signaling Cascade

One of the most well-documented non-genomic effects of DHT is the rapid activation of the MAPK/ERK pathway.[1][4][5] This signaling cascade plays a pivotal role in cell proliferation, differentiation, and survival. DHT has been shown to induce the phosphorylation and activation of ERK1/2 in a variety of cell types, including neurons, muscle cells, and cancer cells.[1][4] This activation is often mediated by upstream kinases and can be initiated through both androgen receptor-dependent and -independent mechanisms.[4][5] In some cellular contexts, DHT's activation of the MAPK/ERK pathway has been linked to neuroprotective effects and the modulation of muscle contractility.[1][4]

Below is a diagram illustrating the DHT-induced activation of the MAPK/ERK signaling pathway.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical signaling axis rapidly modulated by DHT in a non-genomic fashion. This pathway is a key regulator of cell growth, metabolism, and survival, and its dysregulation is frequently implicated in cancer.[8] DHT has been demonstrated to induce the phosphorylation and activation of Akt in various cell types.[5][6] The activation of the PI3K/Akt pathway by DHT can occur through direct interaction of the androgen receptor with the p85α regulatory subunit of PI3K.[6] This non-genomic signaling can promote cell survival by inhibiting apoptosis.[6]

The following diagram illustrates the activation of the PI3K/Akt pathway by DHT.

Calcium Signaling

DHT can also elicit rapid, non-genomic responses by modulating intracellular calcium (Ca2+) levels.[2][9][10] These rapid changes in Ca2+ concentration can be initiated through the activation of membrane-associated androgen receptors, leading to the opening of L-type calcium channels or the release of Ca2+ from intracellular stores such as the endoplasmic reticulum.[2][10] The resulting increase in intracellular Ca2+ can then activate a variety of downstream signaling molecules, including protein kinase C (PKC) and calmodulin, which in turn can influence a wide range of cellular processes.[2] In some cell types, DHT-induced Ca2+ influx has been shown to be mediated by the activation of the EGF receptor signaling pathway.[10]

The diagram below depicts the non-genomic action of DHT on calcium signaling.

Quantitative Data on Non-Genomic DHT Actions

The following tables summarize key quantitative data from various studies on the non-genomic effects of DHT. These tables provide a comparative overview of the concentrations, time courses, and magnitudes of the observed responses across different cell types and signaling pathways.

Table 1: DHT-Induced Activation of MAPK/ERK Signaling

| Cell Type | DHT Concentration | Time to Peak Activation | Fold Increase in p-ERK/Total ERK | Reference |

| Cultured Hippocampal Neurons | 10 nM | 5-15 minutes | Not specified | [4] |

| C6 Glial Cells | 10 nM | 30 minutes | ~2.5-fold | [5] |

| Mouse Skeletal Muscle Fibres | 630 ρg/ml | 30 minutes | Significant increase | [1] |

| Prostate Cancer Cells (LNCaP) | 10 nM | 5-15 minutes | Not specified | [2] |

Table 2: DHT-Induced Activation of PI3K/Akt Signaling

| Cell Type | DHT Concentration | Time to Peak Activation | Fold Increase in p-Akt/Total Akt | Reference |

| C6 Glial Cells | 100 nM | 30 minutes | Significant increase | [5] |

| Prostate Cancer Cells | Not specified | Minutes | Significant increase | [6] |

| Vascular Smooth Muscle Cells | Not specified | Minutes | Significant increase | [7] |

Table 3: DHT-Induced Changes in Intracellular Calcium ([Ca2+]i)

| Cell Type | DHT Concentration | Time to Onset of [Ca2+]i Increase | Magnitude of [Ca2+]i Increase | Reference |

| Human Prostatic Stromal Cells | 100 nM | Seconds | Rapid and transient | [10] |

| Rat Vas Deferens | 30 µM | Minutes | Significant reduction of Ca2+-induced contraction | [9] |

| GT1-7 Hypothalamic Neurons | Not specified | Within 200 seconds | Significant elevation | [2] |

Detailed Experimental Protocols

To facilitate the investigation of non-genomic DHT signaling, this section provides detailed methodologies for key experiments.

Experimental Workflow for Investigating Non-Genomic Signaling

The following diagram outlines a general experimental workflow to distinguish non-genomic from genomic effects of DHT.

Protocol 1: Western Blotting for Detection of ERK1/2 Phosphorylation

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere. Prior to treatment, serum-starve the cells for 12-24 hours to reduce basal kinase activity. Treat cells with DHT at various concentrations (e.g., 1-100 nM) for short time points (e.g., 0, 2, 5, 10, 15, 30 minutes). Include a vehicle control (e.g., ethanol or DMSO).

-

Cell Lysis: After treatment, immediately place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Western Blotting: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C. After washing with TBST, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2. Quantify the band intensities using densitometry software.

Protocol 2: Calcium Imaging Using Fura-2 AM

-

Cell Preparation: Grow cells on glass coverslips. On the day of the experiment, wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) buffered with HEPES.

-

Dye Loading: Incubate the cells with the ratiometric calcium indicator Fura-2 acetoxymethyl (AM) ester (e.g., 2-5 µM) in the dark for 30-60 minutes at room temperature or 37°C, depending on the cell type.

-

Washing: After loading, wash the cells with the buffered salt solution to remove excess dye and allow for de-esterification of the Fura-2 AM.

-

Imaging: Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system. Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm, and collect the emission at 510 nm.

-

Data Acquisition: Record the baseline fluorescence ratio (F340/F380) for a few minutes. Perfuse the cells with a solution containing DHT and continue to record the fluorescence ratio to monitor changes in intracellular calcium concentration.

-

Calibration: At the end of each experiment, calibrate the Fura-2 signal by determining the maximum fluorescence ratio (Rmax) with the addition of a calcium ionophore (e.g., ionomycin) in the presence of saturating extracellular calcium, and the minimum fluorescence ratio (Rmin) after chelating all calcium with a chelator like EGTA. These values can be used to convert the fluorescence ratios to absolute intracellular calcium concentrations.

Conclusion

The non-genomic actions of this compound represent a paradigm shift in our understanding of androgen signaling. The rapid activation of key cellular signaling pathways, such as the MAPK/ERK and PI3K/Akt cascades, and the modulation of intracellular calcium levels, underscore the complexity and versatility of DHT's biological effects. For researchers and drug development professionals, a thorough understanding of these non-genomic pathways is crucial. It opens up new avenues for therapeutic intervention, potentially allowing for the design of drugs that selectively target these rapid signaling events to achieve desired physiological outcomes while minimizing the long-term genomic effects. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further exploration and exploitation of the non-genomic signaling of DHT.

References

- 1. This compound activates the MAPK pathway and modulates maximum isometric force through the EGF receptor in isolated intact mouse skeletal muscle fibres - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Non-genomic Actions of Androgens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Androgens activate mitogen-activated protein kinase signaling: role in neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Frontiers | Non-Genomic Actions of the Androgen Receptor in Prostate Cancer [frontiersin.org]

- 7. Genomic and non-genomic effects of androgens in the cardiovascular system: clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The PI3K/Akt Pathway: Emerging Roles in Skin Homeostasis and a Group of Non-Malignant Skin Disorders [mdpi.com]

- 9. Evidence for the participation of calcium in non-genomic relaxations induced by androgenic steroids in rat vas deferens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A novel androgen signalling pathway uses this compound, but not testosterone, to activate the EGF receptor signalling cascade in prostate stromal cells - PMC [pmc.ncbi.nlm.nih.gov]

Dihydrotestosterone Regulation of Target Gene Expression: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrotestosterone (DHT), a potent androgen derived from testosterone, plays a critical role in various physiological processes, including male sexual development and the maintenance of secondary sexual characteristics.[1][2] Its influence extends to the regulation of gene expression in target tissues, a process intricately linked to both normal physiology and the pathophysiology of diseases such as benign prostatic hyperplasia and prostate cancer.[1] This technical guide provides a comprehensive overview of the molecular mechanisms by which DHT governs target gene expression, with a focus on the core signaling pathways, experimental methodologies for their study, and quantitative analysis of DHT-regulated genes.

Core Signaling Pathways

DHT exerts its effects on gene expression through two primary signaling pathways: the classical genomic pathway and the non-classical, non-genomic pathway. These pathways can also engage in crosstalk with other cellular signaling networks, creating a complex regulatory landscape.

Classical (Genomic) Signaling Pathway

The canonical signaling pathway is the primary mechanism through which DHT regulates gene transcription.[3][4][5][6] This pathway involves a series of well-defined molecular events:

-

Ligand Binding: DHT, being lipophilic, diffuses across the cell membrane and binds to the androgen receptor (AR), a member of the nuclear receptor superfamily, located in the cytoplasm.[4][6] This binding induces a conformational change in the AR.

-

Receptor Activation and Translocation: Upon ligand binding, the AR dissociates from a complex of heat shock proteins (HSPs), dimerizes, and translocates into the nucleus.[3][4][6]

-

DNA Binding and Transcription Regulation: In the nucleus, the AR homodimer binds to specific DNA sequences known as androgen response elements (AREs) located in the promoter or enhancer regions of target genes.[3][4][5] This binding event recruits a host of co-activators or co-repressors, ultimately leading to the modulation of target gene transcription by RNA polymerase II.[1][4]

Non-Classical (Non-Genomic) Signaling Pathway

In addition to the classical genomic pathway, DHT can elicit rapid cellular responses through non-genomic mechanisms that do not directly involve gene transcription.[2][7][8] These effects are often mediated by a subpopulation of AR located at the cell membrane or in the cytoplasm.[9]

Key features of the non-classical pathway include:

-

Rapid Onset: These signaling events occur within seconds to minutes, much faster than the hours required for transcriptional regulation.

-

Activation of Kinase Cascades: Membrane-associated AR, upon DHT binding, can rapidly activate intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.[7][8][9]

-

Modulation of Ion Channels: DHT can also modulate the activity of ion channels, leading to changes in intracellular ion concentrations.[7]

Experimental Protocols for Studying DHT Action

A variety of experimental techniques are employed to investigate the mechanisms of DHT-regulated gene expression. The following sections provide detailed methodologies for key experiments.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is a powerful technique used to identify the genome-wide binding sites of a specific protein, such as the androgen receptor.

Protocol:

-

Cell Culture and Treatment:

-

Culture target cells (e.g., LNCaP prostate cancer cells) in appropriate media.

-

For androgen-deprivation studies, culture cells in charcoal-stripped fetal bovine serum (CS-FBS) for 48-72 hours.

-

Treat cells with DHT (e.g., 10 nM) or vehicle (e.g., ethanol) for a specified time (e.g., 1-24 hours).

-

-

Cross-linking and Cell Lysis:

-

Cross-link protein-DNA complexes by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction with glycine.

-

Lyse the cells to release the nuclei.

-

-

Chromatin Shearing:

-

Isolate the nuclei and sonicate the chromatin to generate DNA fragments of 200-500 bp.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific to the androgen receptor overnight at 4°C.

-

Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Wash the beads to remove non-specific binding.

-

-

Reverse Cross-linking and DNA Purification:

-

Elute the complexes from the beads and reverse the cross-links by heating at 65°C.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using phenol-chloroform extraction or a commercial kit.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified DNA.

-

Perform high-throughput sequencing.

-

-

Data Analysis:

-

Align the sequencing reads to a reference genome.

-

Use peak-calling algorithms (e.g., MACS2) to identify regions of significant enrichment, representing AR binding sites.

-

Annotate the peaks to identify nearby genes.

-

Perform motif analysis to identify consensus AR binding sequences.

-

Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of a specific promoter in response to DHT.

Protocol:

-

Plasmid Constructs:

-

Reporter Plasmid: A plasmid containing the firefly luciferase gene under the control of a promoter containing one or more AREs.

-

Control Plasmid: A plasmid containing the Renilla luciferase gene under the control of a constitutive promoter (e.g., CMV) to normalize for transfection efficiency.

-

AR Expression Plasmid (optional): If the target cells do not endogenously express AR, a plasmid expressing the AR is co-transfected.

-

-

Cell Culture and Transfection:

-

Seed cells (e.g., PC-3 or HEK293) in a 96-well plate.

-

Transfect the cells with the reporter, control, and (if necessary) AR expression plasmids using a suitable transfection reagent.

-

-

Treatment:

-

After 24 hours, replace the medium with a medium containing different concentrations of DHT or vehicle.

-

Incubate for another 24-48 hours.

-

-

Cell Lysis and Luciferase Measurement:

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities sequentially using a luminometer and a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize for transfection efficiency.

-

Plot the normalized luciferase activity against the DHT concentration to generate a dose-response curve.

-

References

- 1. commerce.bio-rad.com [commerce.bio-rad.com]

- 2. Genomic and non-genomic effects of androgens in the cardiovascular system: clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Non-genomic Actions of Androgens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Unraveling the Backdoor: An In-depth Technical Guide to Dihydrotestosterone Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the backdoor pathway of dihydrotestosterone (DHT) synthesis, an alternative route to the production of this potent androgen that bypasses the traditional testosterone intermediate. This pathway is of significant interest due to its role in normal fetal development, particularly male sexual differentiation, and its implication in various endocrine disorders and the progression of castration-resistant prostate cancer. This document details the enzymatic steps, key intermediates, and regulatory mechanisms of the backdoor pathway. Furthermore, it presents quantitative data on steroid levels, detailed experimental protocols for its investigation, and visual representations of the key pathways and workflows.

The Backdoor Pathway: An Alternative Route to Potent Androgens

The classical, or "frontdoor," pathway of androgen biosynthesis involves the conversion of cholesterol to testosterone, primarily in the testes and adrenal glands, which is then converted to the more potent DHT in target tissues by the enzyme 5α-reductase.[1] In contrast, the backdoor pathway generates DHT from 17α-hydroxyprogesterone (17OHP) without testosterone as an intermediate.[2][3] This alternative route is particularly active during fetal development and can be upregulated in certain pathological states, such as congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency.[4][5][6][7]

The key enzymatic reactions and intermediates of the backdoor pathway are as follows:

-

5α-reduction of 17OHP: The pathway is initiated by the 5α-reduction of 17α-hydroxyprogesterone (17OHP) to 5α-pregnane-17α-ol-3,20-dione (17α-hydroxy-dihydroprogesterone) by 5α-reductase type 1 (SRD5A1) .[8]

-

3α-reduction: This is followed by the 3α-reduction to 5α-pregnane-3α,17α-diol-20-one (17α-hydroxy-allopregnanolone) by aldo-keto reductases, primarily AKR1C2 and AKR1C4 .[8]

-

17,20-lyase activity: The C21 steroid is then converted to a C19 steroid, androsterone, by the 17,20-lyase activity of cytochrome P450 17A1 (CYP17A1) .[8][9]

-

17β-hydroxysteroid dehydrogenase activity: Androsterone is subsequently converted to 5α-androstane-3α,17β-diol (androstanediol) by 17β-hydroxysteroid dehydrogenase type 3 (HSD17B3) or AKR1C3 .

-

Final oxidation to DHT: The final step is the oxidation of androstanediol to DHT, a reaction catalyzed by enzymes with 3α-hydroxysteroid dehydrogenase oxidative activity, such as 17β-hydroxysteroid dehydrogenase type 6 (HSD17B6, also known as RoDH) .[10]

Androsterone has been identified as the primary circulating androgen of the human backdoor pathway, with its synthesis occurring predominantly in the placenta, fetal liver, and adrenal glands rather than the testes.[10][11]

Quantitative Analysis of Backdoor Pathway Intermediates

The following tables summarize quantitative data on the levels of key steroid intermediates in the backdoor pathway, compiled from studies on human fetal tissues and urine from patients with 21-hydroxylase deficiency.

Table 1: Steroid Hormone Concentrations in Second Trimester Human Fetal Plasma (ng/mL)

| Steroid | Male Fetuses (mean ± SEM) | Female Fetuses (mean ± SEM) | Reference |

| Progesterone | 133.4 ± 14.5 | 120.3 ± 12.1 | [12] |

| 17α-hydroxyprogesterone | 22.1 ± 2.9 | 35.6 ± 4.1 | [12] |

| Allopregnanolone | 11.2 ± 1.5 | 18.9 ± 2.3 | [12] |

| 17α-hydroxyallopregnanolone | 3.8 ± 0.5 | 1.9 ± 0.3 | [12] |

| Androsterone | 3.1 ± 0.4 | 1.2 ± 0.2 | [10][12] |

| Androstanediol | Undetectable | Undetectable | [12] |

| This compound (DHT) | Undetectable | Undetectable | [12] |

Table 2: Steroid Hormone Concentrations in Second Trimester Human Fetal Tissues (ng/g tissue)

| Steroid | Placenta (mean ± SEM) | Fetal Liver (mean ± SEM) | Fetal Adrenal (mean ± SEM) | Fetal Testis (mean ± SEM) | Reference |

| Progesterone | 215.4 ± 28.7 | 18.9 ± 2.6 | 15.6 ± 2.1 | 4.5 ± 0.8 | [1] |

| 17α-hydroxyprogesterone | 10.2 ± 1.5 | 1.8 ± 0.3 | 45.3 ± 6.1 | 2.1 ± 0.4 | [1] |

| Allopregnanolone | 45.7 ± 6.2 | 3.1 ± 0.5 | 2.8 ± 0.4 | 0.5 ± 0.1 | [1] |

| Androsterone | 0.9 ± 0.2 | 1.2 ± 0.2 | 2.5 ± 0.4 | 0.3 ± 0.1 | [1] |

| Androstanedione | 0.4 ± 0.1 | 0.2 ± 0.04 | 0.5 ± 0.1 | 0.1 ± 0.02 | [1] |

| This compound (DHT) | Undetectable | Undetectable | Undetectable | Undetectable | [1] |

Table 3: Urinary Steroid Metabolite Ratios in Patients with 21-Hydroxylase Deficiency (21-OHD) and Controls

| Ratio | 21-OHD Patients (median) | Control Subjects (median) | Significance | Reference |

| pdiol / (Pregnanetriol + Tetrahydro-11-deoxycortisol) | 0.85 | 0.12 | P < 0.001 | [4][6] |

| Androsterone / Etiocholanolone | 1.5 | 0.6 | P < 0.001 | [4][6] |

pdiol: 5α-pregnane-3α,17α-diol-20-one, a key metabolite of the backdoor pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the backdoor pathway of DHT synthesis.

Steroid Profiling by Mass Spectrometry

Objective: To quantify the levels of backdoor pathway intermediates in biological samples (plasma, tissue homogenates, urine).

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 500 µL of serum, add internal standards (deuterated analogs of the steroids of interest).

-

Add 2 mL of methyl tert-butyl ether (MTBE) and vortex for 10 minutes.

-

Centrifuge at 3000 x g for 5 minutes.

-

Freeze the aqueous layer in a dry ice/ethanol bath and decant the organic (upper) layer into a clean tube.

-

Repeat the extraction with another 2 mL of MTBE.

-

Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of 50% methanol.[13]

-

-

Chromatographic Separation:

-

Inject the reconstituted sample onto a C18 reverse-phase column (e.g., Waters ACQUITY UPLC HSS T3).

-

Use a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).

-

A typical gradient would be: 0-1 min, 30% B; 1-8 min, 30-95% B; 8-9 min, 95% B; 9-9.1 min, 95-30% B; 9.1-12 min, 30% B.

-

-

Mass Spectrometric Detection:

-

Perform analysis on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.

-

Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for each steroid and its internal standard.

-

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Steroid Profiling

-

Sample Preparation:

-

To 1.5 mL of urine, add internal standards.

-

Perform enzymatic hydrolysis of conjugated steroids using β-glucuronidase/arylsulfatase from Helix pomatia at 55°C for 2 hours.[14]

-

Extract the free steroids using a C18 solid-phase extraction (SPE) cartridge.

-

Elute the steroids with methanol and evaporate to dryness.

-

Perform derivatization to form methyloxime-trimethylsilyl (MO-TMS) ethers.[14]

-

-

Gas Chromatography:

-

Inject the derivatized sample onto a non-polar capillary column (e.g., HP-1).

-

Use a temperature program to separate the different steroid derivatives.

-

-

Mass Spectrometry:

-

Analyze the eluting compounds using a mass spectrometer in full scan or selected ion monitoring (SIM) mode.

-

Identify steroids based on their retention times and mass spectra compared to authentic standards.

-

Cell-Based Steroidogenesis Assays

Objective: To assess the impact of genetic manipulations or chemical compounds on the activity of the backdoor pathway in a cellular context.

Methodology: H295R Steroidogenesis Assay (adapted from OECD Guideline 456)

-

Cell Culture:

-

Treatment:

-

Replace the culture medium with fresh medium containing the test compound at various concentrations or with vehicle control.

-

Include positive controls (e.g., forskolin to stimulate steroidogenesis) and negative controls (e.g., prochloraz to inhibit steroidogenesis).[17]

-

Incubate the cells for 48 hours.[16]

-

-

Hormone Measurement:

-

Collect the culture medium and measure the concentrations of backdoor pathway steroids (e.g., 17OHP, androsterone, DHT) using LC-MS/MS.

-

-

Cell Viability Assay:

-

Assess cell viability in the treated wells using a standard method (e.g., MTT or neutral red uptake assay) to distinguish between specific effects on steroidogenesis and general cytotoxicity.

-

Gene Expression Analysis

Objective: To quantify the mRNA levels of genes encoding key enzymes in the backdoor pathway.

Methodology: Quantitative Real-Time PCR (qRT-PCR)

-

RNA Isolation:

-

Isolate total RNA from cells or tissues using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

-

Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.

-

-

cDNA Synthesis:

-

Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[7]

-

-

Real-Time PCR:

-

Perform real-time PCR using a fluorescent dye (e.g., SYBR Green) or a TaqMan probe specific for the target gene (e.g., SRD5A1, AKR1C2, CYP17A1).

-

Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

The reaction mixture typically contains cDNA template, forward and reverse primers, and a master mix with DNA polymerase, dNTPs, and the fluorescent dye.

-

Run the PCR on a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).[11]

-

Determine the cycle threshold (Ct) values and calculate the relative gene expression using the ΔΔCt method.

-

Protein Expression Analysis

Objective: To detect and quantify the protein levels of key enzymes in the backdoor pathway.

Methodology: Western Blotting

-

Protein Extraction:

-

Lyse cells or tissues in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE:

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.[14]

-

Incubate the membrane with a primary antibody specific for the target enzyme (e.g., anti-SRD5A1, anti-AKR1C2).

-

Wash the membrane with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[18]

-

Wash the membrane again with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal on X-ray film or with a digital imaging system.[18]

-

Use a loading control protein (e.g., β-actin, GAPDH) to normalize for protein loading.

-

Site-Directed Mutagenesis

Objective: To introduce specific mutations into the cDNA of a backdoor pathway enzyme to study its structure-function relationship.

Methodology: PCR-Based Site-Directed Mutagenesis

-

Primer Design:

-

PCR Amplification:

-

Perform a PCR reaction using a high-fidelity DNA polymerase, the plasmid DNA containing the wild-type cDNA as a template, and the mutagenic primers.

-

Use a thermal cycling protocol with a limited number of cycles (e.g., 18 cycles) to amplify the entire plasmid containing the mutation.[19]

-

-

Template DNA Digestion:

-

Digest the parental (wild-type) methylated DNA template with the DpnI restriction enzyme, which specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated (mutant) plasmid intact.[19]

-

-

Transformation:

-

Transform the DpnI-treated plasmid into competent E. coli cells.

-

Plate the transformed cells on an agar plate containing the appropriate antibiotic for selection.

-

-

Verification:

-

Isolate plasmid DNA from several colonies and sequence the cDNA to confirm the presence of the desired mutation.

-

Generation of Knockout Cell Lines using CRISPR-Cas9

Objective: To create a cell line with a specific backdoor pathway gene knocked out to study the functional consequences.

Methodology: CRISPR-Cas9 Gene Editing

-

sgRNA Design and Cloning:

-

Design single guide RNAs (sgRNAs) targeting an early exon of the gene of interest (e.g., SRD5A1) using online design tools.

-

Synthesize and clone the sgRNA sequences into a Cas9 expression vector (e.g., pX458, which also expresses GFP for selection).[21]

-

-

Transfection:

-

Transfect the sgRNA/Cas9 plasmid into the target cell line (e.g., LNCaP cells) using a suitable transfection reagent.[22]

-

-

Cell Sorting and Clonal Selection:

-

48-72 hours post-transfection, sort the GFP-positive cells using fluorescence-activated cell sorting (FACS) into a 96-well plate at a density of a single cell per well.

-

Culture the single cells to allow for the growth of clonal populations.

-

-

Screening and Validation:

-

Expand the clonal populations and screen for the presence of the desired knockout by genomic DNA PCR and sequencing (e.g., Sanger sequencing or TIDE analysis) to identify insertions or deletions (indels) that cause a frameshift mutation.

-

Confirm the absence of the target protein expression by Western blotting.

-

Visualizing the Backdoor Pathway and Experimental Workflows